1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and an o-tolyl urea structure
Preparation Methods
The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves multiple steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via cyclization reactions of 2-alkynyl thioanisoles, often catalyzed by gold(I)–NHC complexes.
Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced through a reaction with an appropriate epoxide or halohydrin under basic conditions.
Urea Formation: The final step involves the reaction of the hydroxypropyl-benzo[b]thiophene intermediate with o-tolyl isocyanate to form the urea linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride followed by nucleophilic substitution.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., gold(I) complexes), and specific temperature and pH conditions.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s benzo[b]thiophene core makes it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and urea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea include:
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxyethyl)-3-(o-tolyl)urea: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of o-tolyl.
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of o-tolyl.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSJWXXEBVFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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